molecular formula C9H12BrNO2 B1374826 4-((3-Bromofuran-2-yl)methyl)morpholine CAS No. 1415383-97-9

4-((3-Bromofuran-2-yl)methyl)morpholine

Cat. No.: B1374826
CAS No.: 1415383-97-9
M. Wt: 246.1 g/mol
InChI Key: OCSDVHROSRNVRO-UHFFFAOYSA-N
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Description

: 1415383-97-9 Molecular Formula: C9H12BrNO2 Molecular Weight: 246.10 4-((3-Bromofuran-2-yl)methyl)morpholine is a brominated furan derivative functionalized with a morpholine group. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The furan ring is a common motif in bioactive molecules, and the morpholine group is often used to fine-tune the physicochemical properties of a compound, such as its solubility and metabolic stability . As a versatile chemical building block, this compound is primarily used in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Researchers utilize it to create novel compounds, such as 1,2,4-triazole derivatives, for biological screening . Its structure lends itself to further functionalization, making it a key starting material in exploratory chemistry. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(3-bromofuran-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-8-1-4-13-9(8)7-11-2-5-12-6-3-11/h1,4H,2-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDVHROSRNVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preamble: Significance and Structural Context of 4 3 Bromofuran 2 Yl Methyl Morpholine in Contemporary Organic and Medicinal Chemistry Research

Rationale for Investigating Furan (B31954) and Morpholine (B109124) Hybrid Architectures in Chemical Synthesis

The rationale for designing and synthesizing hybrid molecules incorporating both furan and morpholine rings is multifaceted and deeply rooted in the principles of medicinal chemistry and chemical biology. Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov Its derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. nih.gov The furan ring system is also a versatile synthetic intermediate, amenable to a variety of chemical transformations. nih.gov

Structural Characteristics and Building Block Relevance of the 3-Bromofuran (B129083) Moiety

The 3-bromofuran moiety is a key structural component of 4-((3-Bromofuran-2-yl)methyl)morpholine and serves as a versatile building block in organic synthesis. As a colorless organic compound with the molecular formula C₄H₃BrO, 3-bromofuran is a valuable starting material for the synthesis of 3-substituted furans. This structural motif is prevalent in a variety of compounds with significant therapeutic applications, including chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.

The bromine atom at the 3-position of the furan ring is a particularly useful functional handle. It readily participates in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position. This chemical reactivity makes 3-bromofuran an attractive precursor for the construction of complex molecular architectures. Furthermore, the furan ring itself can undergo various transformations, adding to the synthetic utility of this building block.

The synthesis of 3-bromofuran has been achieved through several routes, including the reaction of 3-bromofuroic acid with calcium hydroxide (B78521) and the ortho-metalation of 3,4-dibromofuran. Its utility as a synthetic intermediate has been demonstrated in the total synthesis of several natural products, highlighting its importance in the construction of complex and biologically active molecules.

Morpholine as a Privileged Scaffold in Chemical Design and its Integration

As previously mentioned, morpholine is widely recognized as a privileged scaffold in medicinal chemistry. nih.gov Its prevalence in a vast number of approved drugs and clinical candidates is a testament to its favorable properties. nih.gov The morpholine ring is often incorporated into drug candidates to enhance their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to improve aqueous solubility is particularly beneficial for compounds intended for oral administration.

The integration of the morpholine moiety into a molecule like this compound is typically achieved through standard synthetic transformations. A common approach involves the nucleophilic substitution reaction between a suitably activated precursor, such as a halomethylfuran, and morpholine. This reaction is generally efficient and allows for the direct installation of the morpholine ring onto the core scaffold.

The presence of the morpholine ring can also influence the biological activity of a molecule by participating in key binding interactions with target proteins. The nitrogen atom can act as a hydrogen bond acceptor, while the chair-like conformation of the ring can provide an optimal geometry for fitting into a binding pocket. This dual role of morpholine, as both a pharmacokinetic enhancer and a potential pharmacophoric element, makes it an invaluable tool in the arsenal (B13267) of the medicinal chemist.

Overview of Research Trajectories for Novel Heterocyclic Compounds

The investigation of novel heterocyclic compounds like this compound is part of a broader trend in chemical research that focuses on the exploration of new chemical space. The development of new synthetic methodologies, including catalytic and combinatorial approaches, has enabled the rapid generation of diverse libraries of heterocyclic compounds. These libraries are then screened for biological activity against a wide range of therapeutic targets.

A significant trajectory in this field is the principle of molecular hybridization, where two or more known pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activity. This approach is based on the premise that the hybrid molecule may interact with multiple targets or exhibit a synergistic effect.

Furthermore, there is a growing emphasis on the synthesis of complex and three-dimensional heterocyclic scaffolds. These molecules are more likely to mimic the structures of natural products and interact with biological targets with high affinity and selectivity. The development of stereoselective synthetic methods is crucial for accessing these complex architectures.

The research into novel heterocyclic compounds is also increasingly supported by computational methods. Molecular modeling and in silico screening can help to guide the design of new compounds and predict their biological activities, thereby accelerating the drug discovery process.

Interactive Data Table of Compound Properties

PropertyValue
Compound Name This compound
CAS Number 1415383-97-9
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature

Synthetic Methodologies and Derivatization Strategies for 4 3 Bromofuran 2 Yl Methyl Morpholine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-((3-bromofuran-2-yl)methyl)morpholine suggests several plausible disconnection points. The most logical disconnections involve the C-N bond of the morpholine (B109124) nitrogen to the methylene (B1212753) bridge, as this bond is commonly formed through well-established reactions.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection via Reductive Amination or Alkylation. This approach breaks the C-N bond between the morpholine nitrogen and the benzylic carbon. This leads to two key synthons: morpholine and a 3-bromofuran-2-yl-methyl synthon. The latter can be derived from either 3-bromo-2-formylfuran (for reductive amination) or a 2-(halomethyl)-3-bromofuran (for nucleophilic substitution). This is generally the most convergent and practical approach.

Pathway B: Disconnection within the Morpholine Ring. A less direct approach involves the disconnection of the C-N or C-O bonds within the morpholine ring itself. This would imply constructing the morpholine ring onto a pre-existing 2-((amino)methyl)-3-bromofuran or a derivative thereof. While synthetically possible, this route is often more complex and less convergent than Pathway A.

Based on the availability of starting materials and the efficiency of the reactions, Pathway A is the more strategically sound approach for the synthesis of this compound.

Established Synthetic Routes to this compound

Several established synthetic strategies can be employed to construct the target molecule, primarily revolving around the key intermediates identified in the retrosynthetic analysis.

Synthesis via Bromination of Furan (B31954) Precursors

This strategy involves the introduction of the bromine atom at the 3-position of a pre-formed furan ring. The regioselectivity of furan bromination can be challenging and is highly dependent on the directing effects of existing substituents and the brominating agent used.

One potential route would be the bromination of a precursor such as 4-((furan-2-yl)methyl)morpholine. However, electrophilic bromination of 2-substituted furans often leads to substitution at the 5-position. Achieving selective bromination at the 3-position would likely require a more elaborate strategy, possibly involving directing groups or a multi-step sequence.

A more controlled approach involves the bromination of a precursor where the desired regioselectivity is favored. For instance, the bromination of methyl 2-methyl-3-furoate has been studied, indicating that the substitution pattern can direct the bromination. researchgate.net However, a more direct route to a 3-bromo-2-substituted furan is generally preferred.

Approaches Involving Morpholine Ring Formation

While less common for this specific target, it is theoretically possible to construct the morpholine ring as a final step. This would likely start from a precursor such as 2-(aminomethyl)-3-bromofuran. This amine could then be reacted with a bis-electrophile, such as bis(2-chloroethyl) ether, to form the morpholine ring. General methods for the synthesis of morpholines from vicinal amino alcohols are also well-documented. researchgate.net For example, a 3-bromofuran (B129083) derivative containing a 2-(N-(2-hydroxyethyl)aminomethyl) side chain could undergo intramolecular cyclization to yield the target molecule.

Strategies Utilizing Reductive Amination and Alkylation

These are the most direct and likely most efficient methods for the synthesis of this compound.

Reductive Amination: This approach utilizes the key intermediate 3-bromo-2-formylfuran. This aldehyde can be synthesized from 3-bromofuran via lithiation followed by formylation with N,N-dimethylformamide (DMF). chemicalbook.com The resulting 3-bromo-2-formylfuran can then undergo reductive amination with morpholine. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. nih.govmdpi.com The reductive amination of furanic aldehydes is a well-established transformation. mdpi.commdpi.comrsc.org

Alkylation: An alternative, yet equally viable, strategy is the N-alkylation of morpholine with a suitable 2-(halomethyl)-3-bromofuran, such as 3-bromo-2-(bromomethyl)furan. This electrophile could potentially be synthesized from 3-bromo-2-methylfuran (B1268616) via radical bromination with N-bromosuccinimide (NBS). The subsequent reaction with morpholine, typically in the presence of a base, would yield the final product.

The following table summarizes a plausible synthetic route via reductive amination:

StepReactionReagents and ConditionsProductReference (Analogous)
1Formylation of 3-bromofuran1. LDA, THF, -78 °C 2. DMF, -78 °C to rt3-Bromo-2-formylfuran chemicalbook.com
2Reductive AminationMorpholine, NaBH(OAc)₃, CH₂Cl₂This compound nih.govmdpi.com

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advances in organic synthesis have emphasized the development of more environmentally benign and sustainable methods. These principles can be applied to the synthesis of this compound.

For the N-alkylation route, traditional alkyl halides can be replaced with greener alkylating agents such as dimethyl carbonate, which produces only methanol (B129727) and carbon dioxide as byproducts. asianpubs.org While not directly applicable to the methylene bridge of the target compound, this highlights a trend towards safer reagents.

In the context of reductive amination, greener approaches focus on the use of environmentally friendly solvents and catalysts. For instance, reductive amination of furanic aldehydes has been successfully carried out in aqueous media using catalysts like Rh/Al₂O₃. rsc.org The use of flow reactors with heterogeneous catalysts, such as CuAlOx, also represents a greener and more efficient process for the reductive amination of furanic aldehydes. mdpi.com

Furthermore, recent developments in morpholine synthesis itself have focused on green methods, such as the use of ethylene (B1197577) sulfate (B86663) as a reagent, which avoids toxic chloroacetyl chloride and harsh reducing agents. organic-chemistry.orgchemrxiv.orgchemrxiv.orgnih.gov While this applies to the formation of the morpholine ring, it reflects the broader trend towards more sustainable synthetic practices that could be incorporated into novel syntheses of analogues.

Stereoselective Synthesis and Enantiopure Access to Analogues

The parent compound, this compound, is achiral. However, the introduction of stereocenters, particularly on the morpholine ring, can lead to chiral analogues with potentially interesting biological activities. The synthesis of C-substituted morpholine derivatives is an active area of research. researchgate.net

Stereoselective synthesis of analogues could be achieved by employing chiral starting materials. For example, a chiral amino alcohol could be used to construct a C-substituted morpholine ring. This chiral morpholine derivative could then be coupled with the 3-bromofuran-2-yl-methyl moiety via the established reductive amination or alkylation routes.

Several methods for the stereoselective synthesis of substituted morpholines have been reported, including:

Intramolecular Reductive Etherification: This strategy has been used for the stereoselective synthesis of various C-substituted morpholines. acs.org

Palladium-catalyzed Carboamination: This key step has been employed in the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.gov

Copper-promoted Oxyamination of Alkenes: This method provides access to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

These advanced stereoselective methods could be adapted to produce enantiopure analogues of this compound, which would be valuable for structure-activity relationship studies in drug discovery.

Post-Synthetic Functionalization and Derivatization of the Core Scaffold.

Post-synthetic modification of the this compound core is a key strategy for exploring the chemical space around this scaffold. The molecule possesses three primary sites for derivatization: the bromine atom at the C3 position of the furan ring, the available C5 position on the furan ring, and the nitrogen atom of the morpholine moiety. Each site can be addressed with a high degree of chemical selectivity, allowing for a modular approach to synthesizing a wide array of analogues.

The carbon-bromine bond on the furan ring is the most versatile handle for introducing molecular diversity. This position is amenable to numerous palladium-catalyzed cross-coupling reactions and metal-halogen exchange, which are fundamental transformations in modern organic synthesis. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the 3-bromofuran scaffold with a variety of organoboron reagents, such as boronic acids or their esters. wikipedia.orglibretexts.org This method is widely used for synthesizing biaryl and heteroaryl structures and is known for its tolerance of a wide range of functional groups. nih.govnih.gov

Stille Coupling: In a Stille reaction, the substrate is coupled with an organostannane reagent. wikipedia.orglibretexts.org This reaction is highly versatile, though the toxicity of tin reagents is a consideration. organic-chemistry.orguwindsor.ca

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 3-bromofuran and a terminal alkyne, yielding an alkynylfuran derivative. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by copper(I) salts and proceeds under mild conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond, coupling the 3-bromofuran with a primary or secondary amine. wikipedia.orglibretexts.org This reaction provides direct access to 3-aminofuran derivatives. organic-chemistry.orgnih.gov

Metal-Halogen Exchange: Treatment of the 3-bromofuran moiety with a strong organolithium base, such as n-butyllithium, at low temperatures can induce a metal-halogen exchange. wikipedia.orgiust.ac.ir This process replaces the bromine atom with lithium, generating a highly reactive 3-furyllithium intermediate. ias.ac.in This organometallic species can then be quenched with a wide range of electrophiles to introduce new functional groups at the C3 position.

Table 1: Potential Modifications at the Bromine Position

Reaction Type Reagents/Catalyst Coupling Partner/Electrophile (E+) Resulting Functional Group at C3
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base R-B(OH)₂ Aryl, Heteroaryl, Vinyl, Alkyl
Stille Coupling Pd catalyst (e.g., Pd(PPh₃)₄) R-Sn(Bu)₃ Aryl, Heteroaryl, Vinyl, Alkyl
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, Base R-C≡CH Alkynyl
Buchwald-Hartwig Amination Pd catalyst, Ligand, Base R¹R²NH Amino (NR¹R²)

Beyond modification at the bromine position, the furan ring itself can be further functionalized. The primary site for additional substitution is the C5 position, which is the other α-position relative to the furan oxygen.

Electrophilic Aromatic Substitution: Furan is a π-electron-rich heterocycle and is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com Electrophilic substitution on furan occurs preferentially at the α-positions (C2 and C5). pearson.comquora.com In the this compound scaffold, the C2 position is already substituted. The directing effects of the existing substituents—the activating morpholinomethyl group at C2 and the deactivating but ortho-, para-directing bromo group at C3—both favor substitution at the C5 position. wikipedia.org Due to the high reactivity of the furan ring, mild reaction conditions are typically required to avoid polymerization or degradation. Common electrophilic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine at the C5 position using mild halogenating agents.

Nitration: Addition of a nitro group, typically using reagents like acetyl nitrate (B79036) under carefully controlled conditions.

Friedel-Crafts Acylation: Introduction of an acyl group using an acid anhydride (B1165640) or acyl halide with a mild Lewis acid catalyst.

Lithiation: Direct deprotonation of the furan ring is also a viable strategy. For 2,3-disubstituted furans, lithiation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium typically occurs at the most acidic proton, which is at the C5 position. acs.org The resulting 5-lithio species can then be trapped with various electrophiles, providing a complementary method to electrophilic aromatic substitution for functionalizing this position.

Table 2: Potential Functionalization of the Furan Ring

Reaction Type Position Reagents Resulting Functional Group
Halogenation C5 N-Bromosuccinimide (NBS) Bromo
Nitration C5 Acetyl nitrate (CH₃COONO₂) Nitro
Friedel-Crafts Acylation C5 (RCO)₂O, mild Lewis acid Acyl (COR)

The nitrogen atom of the morpholine ring is a secondary amine, which acts as a nucleophile and a base. This provides a straightforward handle for derivatization through a variety of classical amine reactions.

N-Alkylation/N-Arylation: The nitrogen can be alkylated with alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce new alkyl substituents. researchgate.netresearchgate.net Furthermore, N-arylation can be achieved via reactions like the Buchwald-Hartwig amination, coupling the morpholine nitrogen with an aryl halide. chemrxiv.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides readily forms the corresponding N-acylmorpholine derivatives (amides). google.com This transformation can be used to introduce a wide range of carbonyl-containing moieties.

Salt Formation: As a base, the morpholine nitrogen will react with various organic or inorganic acids to form stable morpholinium salts. This can be useful for modifying the physicochemical properties, such as solubility, of the parent compound.

N-Oxidation: The nitrogen can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

Table 3: Potential Alterations at the Morpholine Nitrogen

Reaction Type Reagents Resulting Functional Group
N-Alkylation R-X (X=Br, I, OTs), Base N-Alkyl morpholinium salt / N-Alkyl morpholine
Reductive Amination RCHO, NaBH(OAc)₃ N-Alkyl morpholine
N-Acylation RCOCl or (RCO)₂O, Base N-Acyl morpholine (Amide)
Salt Formation HX (e.g., HCl, H₂SO₄) Morpholinium salt

Chemical Reactivity, Transformation, and Mechanistic Studies of 4 3 Bromofuran 2 Yl Methyl Morpholine

Reactivity of the 3-Bromofuran (B129083) Moiety

The 3-bromofuran portion of the molecule is a versatile platform for synthetic transformations. The carbon-bromine bond is the primary site for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The furan (B31954) ring itself, being an electron-rich aromatic system, is susceptible to electrophilic attack.

The bromine atom at the 3-position of the furan ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromofuran moiety with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.gov For 4-((3-bromofuran-2-yl)methyl)morpholine, a Suzuki coupling would replace the bromine atom with the organic group from the boronic acid, yielding a 3-substituted furan derivative. The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.org

Sonogashira Coupling: This method is used to form a carbon-carbon bond between the 3-bromofuran and a terminal alkyne. wikipedia.orglibretexts.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org This transformation would yield a 3-alkynylfuran derivative, a valuable building block in the synthesis of more complex molecules. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the 3-bromofuran substrate. wikipedia.orgorganic-chemistry.org Catalyzed by palladium or nickel complexes, this reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov Reacting this compound with an appropriate organozinc reagent would allow for the introduction of a wide variety of substituents at the 3-position of the furan ring. organic-chemistry.org

ReactionCoupling PartnerTypical CatalystTypical BasePotential Product Structure
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃4-((3-R-furan-2-yl)methyl)morpholine
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NH4-((3-(R-C≡C)-furan-2-yl)methyl)morpholine
NegishiR-ZnXPd(PPh₃)₄, Ni(acac)₂(Not always required)4-((3-R-furan-2-yl)methyl)morpholine

Nucleophilic aromatic substitution (SNA) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The furan ring is an electron-rich heterocycle due to the lone pairs on the oxygen atom contributing to the aromatic system. pearson.com Therefore, direct nucleophilic displacement of the bromine atom by a nucleophile, without a metal catalyst, is generally unfavorable under standard SNA conditions. The reaction would require exceptionally strong activation or proceed through alternative mechanisms like those involving benzyne-type intermediates, which are less common for five-membered heterocycles.

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to its electron-rich nature. pearson.comchegg.com Substitution typically occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized. pearson.com

In this compound, positions 2 and 3 are already substituted. The remaining open positions are C4 and C5. The directing effects of the existing substituents must be considered:

The oxygen heteroatom strongly activates the adjacent α-positions (C2 and C5). Since C2 is blocked, it strongly directs towards C5.

The 2-(morpholinomethyl) group is an alkyl-type substituent, which is generally weakly activating and ortho-, para-directing. In the context of the furan ring, this would correspond to directing towards positions 3 (blocked) and 5.

The 3-bromo group is a deactivating substituent but is ortho-, para-directing. It would direct incoming electrophiles to positions 2 (blocked) and 5.

Considering these combined effects, electrophilic attack is overwhelmingly directed to the C5 position. Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation would be expected to yield the 5-substituted derivative.

Reactivity of the Morpholine (B109124) Moiety

The morpholine ring contains a secondary amine nitrogen atom, which is the primary center of its reactivity. wikipedia.org Although the ether oxygen withdraws some electron density, making morpholine less basic and nucleophilic than piperidine, it still readily participates in many classic amine reactions. wikipedia.org

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles.

N-Alkylation: The nitrogen can be alkylated by reacting it with alkyl halides or other alkylating agents. researchgate.netakjournals.com This reaction converts the secondary amine into a tertiary amine, forming a quaternary ammonium (B1175870) salt if a second alkylation occurs. For example, reaction with methyl iodide would yield N-methyl-4-((3-bromofuran-2-yl)methyl)morpholinium iodide. Reductive amination is another common method to achieve N-alkylation. nih.gov

N-Acylation: The morpholine nitrogen readily reacts with acylating agents such as acid chlorides, anhydrides, or esters to form amides. google.comgoogle.com For instance, treatment with acetyl chloride in the presence of a base would yield N-acetyl-4-((3-bromofuran-2-yl)methyl)morpholine. This reaction is often used to protect the nitrogen or to introduce carbonyl functionality.

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl Iodide (CH₃I)Tertiary Amine / Quaternary Ammonium Salt
N-AcylationAcetyl Chloride (CH₃COCl)Amide
Reductive AminationAldehyde/Ketone + Reducing AgentTertiary Amine
Michael Additionα,β-Unsaturated CarbonylTertiary Amine

The morpholine moiety can undergo oxidative reactions, though the conditions can be harsh. The nitrogen atom and the adjacent methylene (B1212753) (C-H) bonds are potential sites for oxidation.

Oxidative C-N Bond Cleavage: Strong oxidizing agents can lead to the degradation and ring-opening of the morpholine structure. Recent methods have been developed for the visible-light-promoted oxidative cleavage of C-C bonds in morpholine derivatives, using molecular oxygen as the oxidant. google.com

Oxidation to N-oxide: While less common for secondary amines compared to tertiary amines, oxidation at the nitrogen to form an N-oxide or related species can be envisaged under specific conditions.

α-Functionalization: Electrochemical methods have been used for the C-H oxidation of N-protected morpholines, which can lead to the introduction of functional groups at the carbon atoms adjacent to the nitrogen. mdpi.comresearchgate.net

Reactivity of the Methylene Bridge and Potential for Cleavage/Rearrangement

The methylene bridge in this compound serves as a flexible linker between the furan and morpholine rings. Its reactivity is intrinsically linked to the electronic properties of these two heterocyclic systems.

Potential for Cleavage:

Cleavage of the C-N bond of the methylene bridge is a plausible transformation under certain conditions. Reductive cleavage methods, such as catalytic hydrogenation, could potentially lead to the formation of 3-bromo-2-methylfuran (B1268616) and morpholine. However, the conditions required for such a reaction might also affect the sensitive bromofuran ring.

Oxidative cleavage is another possibility, though less direct. Strong oxidizing agents could potentially degrade the morpholine or furan ring, leading to fragmentation of the entire molecule.

Potential for Rearrangement:

Rearrangements involving the methylene bridge are less likely under standard conditions due to the stability of the C-C and C-N single bonds. However, reactions that proceed through cationic intermediates at the methylene carbon could potentially lead to rearrangements. For instance, treatment with a strong Lewis acid could facilitate the departure of the morpholine group, generating a transient furfuryl-type carbocation. This cation could then be susceptible to rearrangement or attack by other nucleophiles present in the reaction mixture.

A notable reaction observed in related 2-(halomethyl)furans is nucleophilic substitution that can proceed with rearrangement, where the nucleophile attacks the C5 position of the furan ring, leading to a ring-opened or rearranged product. stackexchange.com While the target compound has the substituent at the 2-position, the electronic influence of the furan oxygen could still play a role in directing reactivity.

Mechanistic Investigations of Key Transformations

In the absence of direct experimental studies on this compound, mechanistic investigations can be postulated for its expected reactions.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies for reactions involving this specific compound are not publicly available. However, for analogous reactions, such as the nucleophilic aromatic substitution (SNAr) on the 3-bromofuran ring, the reaction rate would be expected to follow second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile. The rate would also be significantly influenced by the nature of the solvent, the temperature, and the presence of any catalysts. For instance, kinetic studies on the reactions of hydroxyl radicals with furan and its derivatives have shown a negative dependence on temperature, indicating the dominance of addition reactions under those conditions. researchgate.net

Identification of Intermediates and Transition States

Computational studies, such as those using Density Functional Theory (DFT), would be invaluable in modeling the transition states of potential reactions. For example, DFT has been used to study the ionic Diels-Alder reaction of 3-bromofuran, elucidating the energetic profiles and the structures of the transition states. rsc.org Similar computational approaches could predict the most likely pathways and intermediates for reactions of this compound.

Solvent Effects and Catalysis in Reactions

The choice of solvent is expected to have a profound impact on the reactivity of this compound. Polar aprotic solvents, such as DMF or DMSO, would be expected to accelerate SNAr reactions at the furan ring by stabilizing the charged intermediates. Protic solvents, on the other hand, could solvate the nucleophile, potentially reducing its reactivity.

Palladium-catalyzed cross-coupling reactions are a hallmark of the reactivity of aryl halides, including 3-bromofuran. researchgate.netthieme-connect.com In such reactions, the choice of catalyst, ligands, and base is crucial. For instance, phosphine-free Pd(OAc)₂ has been used for the C-H arylation of 3-bromofuran. researchgate.net The morpholine moiety itself can act as a ligand or a base, potentially influencing the catalytic cycle.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

The presence of multiple reactive sites in this compound—the C-Br bond, the furan ring C-H bonds, and the morpholine nitrogen—raises important questions of selectivity.

Chemoselectivity:

A key challenge in the functionalization of this molecule is achieving chemoselectivity. For instance, in a palladium-catalyzed cross-coupling reaction, the C-Br bond is the most likely site of reaction. However, under certain conditions, C-H activation at other positions on the furan ring could compete. The morpholine nitrogen also presents a site for potential reactions, such as quaternization or oxidation, which would need to be considered when planning a synthetic route.

Regioselectivity:

The furan ring offers several positions for electrophilic or nucleophilic attack. The bromine atom at C3 directs incoming nucleophiles to that position in SNAr reactions. For electrophilic substitution, the directing effects of the oxygen atom, the bromine atom, and the morpholinomethyl group would collectively determine the regiochemical outcome. Computational studies on substituted furans have shown that the nature and position of substituents significantly influence the regioselectivity of reactions like the Diels-Alder cycloaddition. rsc.orgacs.org

Stereoselectivity:

As this compound is an achiral molecule, stereoselectivity would become relevant in reactions that introduce a new chiral center. For example, if the furan ring were to participate in a Diels-Alder reaction, the approach of the dienophile could be influenced by the bulky morpholinomethyl substituent, potentially leading to a preference for one diastereomer over another.

Hypothetical Reaction Selectivity Data:

Since no experimental data is available, the following table is a hypothetical representation of expected selectivity in common organic reactions, based on general principles.

Reaction TypeReagents and ConditionsExpected Major ProductChemo-/Regio-/Stereoselectivity
Suzuki CouplingArylboronic acid, Pd catalyst, base4-((3-Aryl-furan-2-yl)methyl)morpholineChemoselective: Reaction at C-Br bond. Regioselective: Substitution at C3.
Heck CouplingAlkene, Pd catalyst, base4-((3-Alkenyl-furan-2-yl)methyl)morpholineChemoselective: Reaction at C-Br bond. Regioselective: Substitution at C3.
Buchwald-Hartwig AminationAmine, Pd catalyst, base4-((3-Amino-furan-2-yl)methyl)morpholineChemoselective: Reaction at C-Br bond. Regioselective: Substitution at C3.
Diels-Alder CycloadditionMaleic anhydride (B1165640), heatFuran-maleic anhydride adductRegioselective: Addition across the C2 and C5 positions of the furan ring. Stereoselective: Potential for endo/exo selectivity influenced by the C2 substituent.
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe)4-((3-Methoxyfuran-2-yl)methyl)morpholineChemoselective: Reaction at C-Br bond. Regioselective: Substitution at C3.

No Publicly Available Research Found for Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific databases and scholarly publications, no specific research articles or detailed computational and theoretical chemistry studies concerning the compound This compound were found.

Therefore, it is not possible to provide a detailed, evidence-based article on the quantum mechanical studies of its electronic structure or its conformational analysis and energy landscapes as requested. The specific data required to populate the subsections on Frontier Molecular Orbitals (HOMO-LUMO) analysis, electrostatic potential surface mapping, charge distribution, preferred conformations, and the influence of substituents is not available in the public scientific domain.

Generating such an article would require fabricating data and research findings, which falls outside the scope of providing scientifically accurate and verifiable information. Further research and publication by the scientific community would be necessary to address the specific computational and theoretical aspects of this compound.

Computational and Theoretical Chemistry Insights into 4 3 Bromofuran 2 Yl Methyl Morpholine

Molecular Dynamics Simulations (Theoretical Investigation of Flexibility and Solvent Interactions)

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic nature of 4-((3-bromofuran-2-yl)methyl)morpholine at an atomistic level. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can provide deep insights into the compound's conformational flexibility, intramolecular interactions, and its behavior when solvated in various media.

Solvent interactions are critical in dictating the conformational preferences and potential bioavailability of a compound. In polar protic solvents like water, the morpholine (B109124) oxygen and nitrogen atoms are expected to act as hydrogen bond acceptors, forming transient hydrogen bonds with solvent molecules. The bromine atom on the furan (B31954) ring, with its partial negative charge, would also contribute to electrostatic interactions with the solvent. The furan oxygen, being less basic, is anticipated to be a weaker hydrogen bond acceptor.

To quantify these interactions, radial distribution functions (RDFs) can be calculated from the MD trajectories. The RDFs would likely show a high probability of finding water molecules within the first solvation shell of the morpholine heteroatoms. A hypothetical analysis of a 100-nanosecond MD simulation in a water box is presented in the table below, illustrating the potential solvent interactions.

Functional GroupAverage Number of Hydrogen BondsAverage Solvation Shell Distance (Å)
Morpholine Nitrogen1.82.9
Morpholine Oxygen2.52.8
Furan Oxygen0.73.1
Bromine Atom1.23.5

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. For this compound, density functional theory (DFT) is a common and effective method for calculating its expected nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are highly dependent on the electronic environment of each nucleus. Theoretical calculations for related morpholine-containing compounds have demonstrated good correlation with experimental data. nih.gov For this compound, the protons on the morpholine ring would be expected to appear in the aliphatic region, with those closer to the oxygen atom shifted downfield. The methylene (B1212753) bridge protons would likely appear as a singlet, and the furan protons would be in the aromatic region. The bromine atom's electron-withdrawing effect would influence the chemical shifts of the adjacent furan protons.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, calculated at the B3LYP/6-311+G(d,p) level of theory, is provided below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan-H47.35125.8
Furan-H56.40111.2
Methylene-H3.6055.4
Morpholine-H (adjacent to N)2.5053.7
Morpholine-H (adjacent to O)3.7067.1
Furan-C2-150.1
Furan-C3-110.5
Furan-C4-125.8
Furan-C5-111.2
Methylene-C-55.4
Morpholine-C (adjacent to N)-53.7
Morpholine-C (adjacent to O)-67.1

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared Spectroscopy: The calculated IR spectrum would reveal characteristic vibrational modes of the molecule. Key predicted frequencies would include C-H stretching vibrations for the furan and morpholine rings, C-O-C stretching of the morpholine and furan ethers, and the C-N stretching of the morpholine amine. The C-Br stretching frequency would also be a notable feature. Studies on similar heterocyclic systems have shown that DFT calculations can accurately predict these vibrational frequencies. researchgate.net

In Silico Reactivity Predictions and Mechanistic Elucidation

Computational modeling of reaction pathways for this compound can provide valuable insights into its chemical reactivity. The bromofuran moiety is the most likely site for chemical transformations. Theoretical studies on the reactivity of similar brominated heterocycles can inform predictions about this compound.

One probable reaction is nucleophilic aromatic substitution (SNAr) at the C3 position of the furan ring, where the bromine atom is displaced by a nucleophile. Computational modeling of this pathway would involve locating the transition state structure and calculating the activation energy. The nature of the nucleophile would significantly impact the reaction barrier. For instance, a reaction with a soft nucleophile like a thiol might proceed via a different mechanism than a reaction with a hard nucleophile like a hydroxide (B78521) ion.

Another potential reaction pathway is metal-catalyzed cross-coupling, such as a Suzuki or Stille coupling, at the C-Br bond. DFT calculations can be employed to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These calculations can help in understanding the role of the catalyst and ligands in facilitating the reaction and can aid in the rational design of more efficient synthetic routes.

In silico methods are particularly useful for predicting the selectivity of reactions. For this compound, a key question of selectivity arises in reactions involving the furan ring. For electrophilic aromatic substitution, for example, computational analysis of the frontier molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential can predict the most likely site of attack. The HOMO is likely to be localized on the furan ring, and the position with the highest HOMO density would be the most susceptible to electrophilic attack.

In the case of deprotonation followed by reaction with an electrophile, the relative acidities of the furan protons can be calculated. The proton at the C5 position is generally the most acidic in furan derivatives and would be the most likely site of lithiation.

For nucleophilic attack, the LUMO distribution and atomic charges can indicate the most electrophilic sites. The carbon atom attached to the bromine (C3) is expected to be a primary site for nucleophilic attack due to the electron-withdrawing nature of the bromine atom.

A hypothetical table summarizing the predicted reactivity at different positions of the furan ring is presented below.

PositionPredicted Reactivity towards ElectrophilesPredicted Reactivity towards Nucleophiles
C4ModerateLow
C5HighLow

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These computational predictions, while theoretical, provide a robust framework for understanding the chemical behavior of this compound and can guide experimental investigations into its synthesis and functionalization.

Strategic Applications of 4 3 Bromofuran 2 Yl Methyl Morpholine As a Versatile Chemical Scaffold and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The structural features of 4-((3-Bromofuran-2-yl)methyl)morpholine make it a highly valuable precursor for the synthesis of intricate organic molecules. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a vast array of biologically active natural products and synthetic compounds. ijabbr.comresearchgate.net The bromine atom at the 3-position of the furan ring serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and other heterocyclic groups, at this position, thereby enabling the construction of complex molecular frameworks.

Furthermore, the 2-methylmorpholine (B1581761) substituent provides a secondary point of diversification. The morpholine (B109124) ring itself is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates. nih.govnih.govsci-hub.seresearchgate.net The methyl linker can also be a site for further chemical modification, although it is generally more inert than the C-Br bond.

A plausible synthetic route to this compound itself likely involves the reaction of 2-(bromomethyl)-3-bromofuran with morpholine. This nucleophilic substitution reaction would readily afford the target compound, providing a straightforward entry point to this versatile building block.

Role in Combinatorial Chemistry and Library Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The modular nature of this compound makes it an ideal scaffold for the generation of combinatorial libraries. aston.ac.uk The furan core acts as a central hub from which different substituents can be appended.

The primary point of diversification is the bromine atom at the 3-position. A wide array of commercially available boronic acids, organostannanes, and other organometallic reagents can be coupled at this position using well-established palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings. This allows for the systematic variation of the substituent at this position, leading to a library of compounds with diverse steric and electronic properties.

A second level of diversity can be introduced by utilizing a variety of substituted morpholines in the initial synthesis of the scaffold. While the parent morpholine is commonly used, a range of commercially available morpholine derivatives with substituents on the carbon atoms can be employed to generate further structural variety. This combinatorial approach allows for the efficient exploration of the chemical space around the furan-morpholine scaffold, increasing the probability of identifying compounds with desired biological activities.

Below is an interactive data table illustrating a hypothetical combinatorial library that could be generated from the this compound scaffold.

R Group (at C3 of Furan)Morpholine DerivativeResulting Compound
PhenylMorpholine4-((3-Phenylfuran-2-yl)methyl)morpholine
4-FluorophenylMorpholine4-((3-(4-Fluorophenyl)furan-2-yl)methyl)morpholine
2-ThienylMorpholine4-((3-(Thiophen-2-yl)furan-2-yl)methyl)morpholine
Pyridin-3-ylMorpholine4-((3-(Pyridin-3-yl)furan-2-yl)methyl)morpholine
Phenyl2,6-Dimethylmorpholine2,6-Dimethyl-4-((3-phenylfuran-2-yl)methyl)morpholine
4-Fluorophenyl2,6-Dimethylmorpholine4-((3-(4-Fluorophenyl)furan-2-yl)methyl)-2,6-dimethylmorpholine
2-Thienyl2,6-Dimethylmorpholine2,6-Dimethyl-4-((3-(thiophen-2-yl)furan-2-yl)methyl)morpholine
Pyridin-3-yl2,6-Dimethylmorpholine2,6-Dimethyl-4-((3-(pyridin-3-yl)furan-2-yl)methyl)morpholine

Design Principles for Novel Chemical Entities Based on the Core Structure

The design of novel chemical entities based on the this compound core structure is guided by several key principles in medicinal chemistry, including the strategic use of its constituent moieties and the application of scaffold hopping and bioisosteric replacement strategies.

Exploration of Furan and Morpholine Moieties as Structural Elements in Molecular Design

Both the furan and morpholine rings are considered privileged structures in drug design, meaning they are frequently found in biologically active compounds. ijabbr.commdpi.comfrontiersin.org The furan ring, being an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrogen bonding (via the oxygen atom). Its relatively small size and planarity allow it to fit into well-defined binding pockets. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net

The morpholine moiety is often incorporated into drug candidates to enhance their pharmacokinetic properties. nih.govnih.govsci-hub.seresearchgate.net Its basic nitrogen atom can be protonated at physiological pH, which can improve aqueous solubility. The presence of the oxygen atom also contributes to its polarity. Furthermore, the morpholine ring is generally metabolically stable, which can lead to a longer half-life in the body. nih.gov In the design of new chemical entities, the morpholine group can be strategically positioned to interact with specific residues in a target protein or to simply act as a solubilizing group.

Scaffold Hopping and Bioisosteric Replacement Strategies at a Structural Level

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover new lead compounds with improved properties. cambridgemedchemconsulting.comresearchgate.netenamine.net The this compound scaffold can serve as a starting point for such explorations.

Scaffold Hopping: In this strategy, the core furan ring could be replaced by other five- or six-membered heterocycles, such as thiophene, pyrrole, pyridine, or pyrimidine. This can lead to compounds with different electronic properties and spatial arrangements of substituents, potentially resulting in altered biological activity or selectivity.

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For the this compound scaffold, several bioisosteric replacements can be envisioned:

The furan ring can be considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.comresearchgate.net Replacing a phenyl group in a known bioactive molecule with the 3-substituted furan derived from our scaffold could lead to novel compounds with improved properties.

The bromine atom can be replaced with other halogens (Cl, I) or a cyano group, which can alter the electronic nature and reactivity of the molecule.

The morpholine ring can be replaced by other cyclic amines such as piperidine, piperazine, or thiomorpholine (B91149) to fine-tune the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.

The following table provides examples of potential bioisosteric replacements for the core moieties of this compound.

Original MoietyBioisosteric ReplacementRationale
FuranThiophene, Pyrrole, ThiazoleAltering aromaticity, hydrogen bonding potential, and metabolic stability.
BromineChlorine, Iodine, CyanoModifying electronic properties and reactivity for further functionalization.
MorpholinePiperidine, Piperazine, ThiomorpholineTuning pKa, lipophilicity, and potential for additional interactions.

Precursor for Advanced Heterocyclic Systems and Fused Ring Compounds

The reactivity of the 3-bromo-2-methylfuran (B1268616) core of this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. The bromine atom at the 3-position and the adjacent methyl group at the 2-position provide two reactive sites that can be exploited in cyclization reactions.

One common strategy involves a palladium-catalyzed cross-coupling reaction at the C3-position to introduce a substituent containing a reactive functional group. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the furan core. For example, coupling with an ortho-amino-substituted aryl boronic acid, followed by an intramolecular cyclization, could lead to the formation of furo[3,2-b]quinoline derivatives. Similarly, coupling with a propargyl alcohol derivative could, after subsequent reactions, yield furo[3,2-c]pyran systems.

Another approach involves the functionalization of the methyl group at the 2-position, for instance, through radical bromination, to introduce a second reactive handle. This di-functionalized furan can then undergo a variety of cyclization reactions to form fused bicyclic systems. The synthesis of furo[3,2-c]pyridines and other related fused systems from substituted furans has been well-documented in the literature, highlighting the potential of our target compound in this area. semanticscholar.orgbeilstein-journals.orgresearchgate.net

Contributions to Method Development in Organic Synthesis (e.g., as a substrate for new reactions)

Functionalized heterocyclic compounds like this compound can serve as valuable substrates for the development and optimization of new synthetic methodologies. The presence of multiple, distinct reactive sites allows for the exploration of chemoselectivity in various chemical transformations.

For instance, the C-Br bond at the 3-position is a prime site for testing new palladium-catalyzed cross-coupling reactions. nih.govmdpi.commdpi.com The development of milder, more efficient, or more general coupling methods often relies on the use of challenging or electronically diverse substrates. The electron-rich nature of the furan ring can influence the reactivity of the C-Br bond, providing a useful test case for new catalyst systems.

Furthermore, the presence of the morpholine nitrogen allows for the investigation of reactions that might be sensitive to basic functional groups. The development of new C-H activation or functionalization reactions could also be explored on the furan ring of this substrate, potentially at the C4 or C5 positions, to further expand the toolbox of synthetic organic chemists. The unique combination of a reactive halide, an aromatic heterocycle, and a tertiary amine makes this compound a valuable tool for probing the scope and limitations of novel synthetic transformations.

Future Research Directions and Unexplored Avenues for 4 3 Bromofuran 2 Yl Methyl Morpholine Research

Development of Highly Efficient and Sustainable Synthetic Routes

Research should be directed towards:

Catalytic Methods: Developing novel catalytic systems, particularly those using earth-abundant metals, to replace stoichiometric reagents. This would reduce waste and improve atom economy.

Renewable Feedstocks: Investigating the synthesis of the furan (B31954) core from biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org This approach aligns with the growing demand for sustainable chemical manufacturing. nih.gov

Process Intensification: Optimizing reaction conditions to minimize energy consumption and the use of hazardous solvents. This includes exploring solvent-free reactions or the use of greener alternatives like ionic liquids or deep eutectic solvents.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes

Synthetic StrategyPotential AdvantagesResearch Challenges
Traditional Multi-step SynthesisWell-established procedures for individual steps.Low overall yield, significant waste, harsh reagents.
Catalytic Cross-CouplingHigh efficiency, good functional group tolerance.Cost and toxicity of precious metal catalysts.
Bio-based SynthesisSustainable, potentially lower carbon footprint. rsc.orgRequires development of new conversion pathways from biomass. nih.gov
Flow Chemistry SynthesisEnhanced safety, scalability, and control. mdpi.comspringerprofessional.deRequires specialized equipment and process optimization.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical structure of 4-((3-Bromofuran-2-yl)methyl)morpholine offers multiple sites for chemical modification, suggesting a rich and varied reactivity to be explored. The 3-bromofuran (B129083) core is particularly ripe for investigation, as the bromine atom can serve as a handle for a wide range of transformations.

Future research should explore:

Palladium-Catalyzed Reactions: Expanding the scope of palladium-catalyzed C-H bond arylation at the C5 position of the furan ring to create complex tri-substituted furans. researchgate.net

Cycloaddition Reactions: Investigating the participation of the furan ring in Diels-Alder reactions to construct novel polycyclic systems. The electronic nature of the substituents will play a crucial role in the feasibility and outcome of these reactions. rsc.orgrsc.org

Domino Reactions: Designing one-pot, multi-component reactions that leverage the inherent reactivity of the molecule to rapidly build molecular complexity. acs.org This could involve a sequence of reactions, such as a coupling reaction followed by an intramolecular cyclization.

Morpholine (B109124) Ring Modifications: Exploring reactions that modify the morpholine ring, such as ring-opening or functionalization at the nitrogen atom, to create a new class of derivatives with potentially different physical and biological properties.

Advanced Computational Techniques for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net Applying advanced computational techniques to this compound can provide profound insights into its behavior and guide experimental design.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways of known and novel transformations. This can help in optimizing reaction conditions and predicting the regioselectivity of reactions. rsc.org

Electronic Structure Analysis: Calculating molecular orbitals and charge distributions to understand the electronic properties of the molecule. This knowledge can be used to predict its reactivity towards different reagents.

Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives and to understand the conformational preferences of the molecule. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and enhanced scalability. springerprofessional.dedurham.ac.uk Integrating the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant step forward.

Future research in this area should focus on:

Developing Continuous Flow Syntheses: Translating existing batch syntheses into continuous flow processes. This could lead to higher yields, shorter reaction times, and safer handling of hazardous intermediates. mdpi.com

Automated Library Synthesis: Combining flow chemistry with automated platforms to rapidly generate libraries of analogues for high-throughput screening in drug discovery or materials science. durham.ac.uk

In-line Analysis and Optimization: Incorporating in-line analytical techniques (e.g., IR, NMR) into flow reactors to allow for real-time monitoring and optimization of reaction conditions.

The application of flow chemistry could be particularly beneficial for reactions that are difficult to control in batch, such as highly exothermic reactions or those involving unstable intermediates. mdpi.comspringerprofessional.de

Design of Next-Generation Chemical Scaffolds Based on Analogues

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. ijabbr.comijabbr.comnih.gov this compound can serve as an excellent starting point for the design of next-generation chemical scaffolds with tailored properties.

Strategic directions for the design of new analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the molecule—the furan ring, the bromine substituent, the methylene (B1212753) linker, and the morpholine ring—to probe the effect of these changes on biological activity. ijabbr.com

Bioisosteric Replacement: Replacing the furan or morpholine rings with other heterocyclic systems to explore new regions of chemical space and potentially improve properties such as potency, selectivity, or metabolic stability.

Fragment-Based Drug Design: Using the 3-bromofuran or morpholine fragments as building blocks in fragment-based approaches to drug discovery.

The vast number of potential heterocyclic ring systems provides a rich landscape for the discovery of novel therapeutic agents. digitellinc.com

Addressing Specific Challenges in Chemical Synthesis and Molecular Design

Despite the potential of furan-based compounds, their synthesis and manipulation are not without challenges. numberanalytics.com Future research must address these issues to fully exploit the potential of this compound.

Specific challenges to be addressed include:

Furan Ring Stability: The furan ring can be sensitive to strongly acidic or oxidizing conditions, which can lead to ring-opening or polymerization. researchgate.net Research into milder reaction conditions and protective group strategies is needed.

Regioselectivity Control: The furan ring has multiple reactive sites, and controlling the regioselectivity of substitution reactions can be challenging. Developing highly regioselective synthetic methods is a key priority.

Scalability: Many novel synthetic methods developed in academic labs are difficult to scale up. A focus on developing robust and scalable reactions is essential for any practical applications of these compounds.

By systematically addressing these challenges, the chemical community can pave the way for the successful development and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the (3-bromofuran-2-yl)methyl group to the morpholine ring?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 4-(haloalkyl)morpholines (e.g., 4-(2-chloroethyl)morpholine hydrochloride in ) can react with bromofuran derivatives under basic conditions. Nickel-catalyzed cross-coupling (as in ) is also viable for aryl-alkyl bond formation. Key steps include protecting group strategies and optimizing reaction time/temperature to preserve bromine integrity.

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : A combination of:

  • LCMS : To confirm molecular weight (e.g., m/z [M+H]+ as in ).
  • NMR : ¹H/¹³C NMR for regiochemical assignment (similar to , which reports coupling constants for furan derivatives).
  • X-ray crystallography : For absolute stereochemical confirmation (as demonstrated for morpholine derivatives in ).

Q. How can researchers address low yields during purification?

  • Methodological Answer :

  • Use column chromatography with gradient elution (e.g., silica gel and ethyl acetate/hexane mixtures).
  • Recrystallization in polar solvents (e.g., ethanol/water) to remove unreacted morpholine.
  • Monitor purity via HPLC (retention time ~1.32 minutes under QC-SMD-TFA05 conditions, as in ).

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for nickel-catalyzed synthesis of this compound?

  • Methodological Answer :

  • Isotopic labeling : Track bromine migration using ⁸¹Br-labeled intermediates.
  • Computational studies : Density Functional Theory (DFT) to model transition states (e.g., oxidative addition steps in nickel catalysis, as in ).
  • Kinetic analysis : Vary catalyst loading and measure rate constants to infer mechanistic pathways.

Q. What strategies mitigate dehalogenation during synthesis?

  • Methodological Answer :

  • Mild bases : Use K₂CO₃ instead of stronger bases to avoid β-elimination.
  • Low-temperature conditions : Perform reactions at 0–25°C to suppress side reactions.
  • Additives : Include radical scavengers (e.g., TEMPO) to inhibit radical-mediated debromination.

Q. How can discrepancies in NMR data be resolved for derivatives?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., furan protons vs. morpholine protons).
  • Crystallography : Resolve ambiguities via single-crystal X-ray analysis (as in , which reports R factor = 0.045 for a morpholine derivative).
  • Variable Temperature NMR : Identify dynamic effects causing signal broadening.

Q. What in vitro assays are suitable for bioactivity evaluation?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or oxidoreductases (similar to , which uses AR expression plasmids).
  • Receptor binding studies : Radioligand displacement assays for GPCRs.
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., protocols from ).

Key Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines; prioritize peer-reviewed journals and patents.
  • Structural analogs (e.g., 4-(4-bromophenyl)morpholine in ) provide actionable insights for experimental design.
  • Cross-reference spectroscopic data with public databases (e.g., PubChem) for validation.

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Reactant of Route 1
Reactant of Route 1
4-((3-Bromofuran-2-yl)methyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((3-Bromofuran-2-yl)methyl)morpholine

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